molecular formula C15H15ClN2O2 B1323288 N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide CAS No. 1016863-20-9

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B1323288
CAS No.: 1016863-20-9
M. Wt: 290.74 g/mol
InChI Key: ZCHKNLITGUXUCW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide (CAS 1016863-20-9) is a high-purity chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74. This acetamide derivative is supplied with a minimum purity of 98% and is accompanied by batch-specific Certificate of Analysis (COA) to ensure quality and traceability. It is ideally suited for use as a key synthetic intermediate in coupling reactions and in the research and development of novel pharmaceuticals and functional materials. The structure of this compound, featuring both amino and methoxy substituents on the phenylacetamide core, is characteristic of scaffolds used in medicinal chemistry. Such structures are frequently explored for their potential biological activities. Heterocyclic compounds bearing similar pharmacophores, like the 1,3,4-oxadiazole moiety, are established as important bioactive scaffolds and ester/amide bioisosteres in drug discovery, known for a range of activities including antifungal and anti-inflammatory effects . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHKNLITGUXUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorobenzoyl chloride.

    Reaction: The 5-amino-2-methoxyaniline is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to an amino group.

    Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could replace the methoxy or chloro groups with other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Insecticidal Activity: Pyridine-thioacetamide hybrids (e.g., ) outperform commercial insecticides like acetamiprid, suggesting that electron-withdrawing groups (e.g., cyano, styryl) enhance aphid toxicity.
  • Enzyme Inhibition: The 5-amino group in the target compound resembles MAO-A/B inhibitors (e.g., IC₅₀ = 0.028 mM for a pyrazoloquinoxaline analog ), but direct activity data is lacking.
  • Antiviral Potential: Pyridine-containing acetamides (e.g., 5RH3 ) bind SARS-CoV-2 Mpro via H-bonds with ASN142/GLY143. The target compound’s methoxy group may sterically hinder similar interactions.
Structural and Physicochemical Properties
Property N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
Molecular Weight ~318.7 g/mol 200.6 g/mol ~550.6 g/mol
Hydrogen Bond Donors 2 (NH₂, NHCO) 2 (NH, OH) 1 (NHCO)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~1.8 ~6.1 (high lipophilicity)
Crystal Packing Not reported Layered via C–H⋯O/N–H⋯N interactions Not reported

Structural Analysis :

  • Lipophilicity: The target compound’s higher LogP than N-(4-chlorophenyl)-2-(hydroxyimino)acetamide suggests better membrane permeability, critical for CNS-targeting drugs .

Biological Activity

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Amino group : Contributes to its reactivity and biological interactions.
  • Methoxy group : May enhance lipophilicity and influence pharmacokinetic properties.
  • Chlorophenyl group : Potentially increases the compound's interaction with biological targets.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with specific enzymes or receptors : This may lead to modulation of biochemical pathways.
  • Inhibition of enzyme activity : Such as those involved in cancer cell proliferation or microbial resistance mechanisms.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating a broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study evaluated its effects on various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The results are summarized in the following table:

Cell Line IC50 (µM) Inhibition Growth Percent (IGP)
MCF710.045%
A54915.038%
HCT11612.042%

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has moderate cytotoxic effects against these cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy :
    In a comparative study, this compound was tested alongside standard antibiotics. The results showed that it was more effective than ampicillin against certain bacterial strains, highlighting its potential as an alternative therapeutic agent .
  • Anticancer Research :
    A series of experiments conducted on breast cancer models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in animal models. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling reactions between substituted anilines and chloroacetamide derivatives. For example, analogous compounds like N-(4-amino-2-chlorophenyl)-2-methoxyacetamide are synthesized by reacting 4-amino-2-chloroaniline with methoxyacetyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to control exothermicity . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to maximize yield and purity. Catalysts like DMAP or coupling agents (EDC/HOBt) may enhance efficiency in multi-step protocols .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Methodology : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions and identify impurities (e.g., unreacted intermediates).
  • IR : Confirms functional groups like amide C=O (~1650 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}) .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • HPLC-MS : Assesses purity (>95%) and detects byproducts .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial bioactivity studies include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the acetamide group’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate key pharmacophores .
  • Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic forms that may alter bioavailability .
  • Molecular docking : Compare binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) to explain discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
  • Formulation studies : Nanoencapsulation or lipid-based carriers to improve blood-brain barrier penetration for CNS targets .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) to identify CYP450-mediated degradation pathways .

Q. How does the spatial arrangement of substituents (e.g., chloro vs. methoxy groups) influence biological activity?

  • Methodology :

  • Isomer synthesis : Compare positional analogs (e.g., N-(4-chloro-2-methoxyphenyl) vs. N-(5-chloro-2-methoxyphenyl)) using Suzuki coupling or Ullmann reactions .
  • Computational modeling : DFT calculations to map electrostatic potentials and steric effects impacting target binding .
  • In vitro assays : Test isomers against the same biological targets to correlate substituent position with IC50_{50} shifts .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) for receptors like EGFR or tubulin .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to guide structure-based drug design .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding interactions .

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